Home > Products > Screening Compounds P20579 > 4-Pyrrol-1-ylthieno[3,2-d]pyrimidine
4-Pyrrol-1-ylthieno[3,2-d]pyrimidine -

4-Pyrrol-1-ylthieno[3,2-d]pyrimidine

Catalog Number: EVT-10929390
CAS Number:
Molecular Formula: C10H7N3S
Molecular Weight: 201.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-Pyrrol-1-ylthieno[3,2-d]pyrimidine is a heterocyclic compound characterized by a pyrrole ring fused with a thieno[3,2-d]pyrimidine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. The unique arrangement of its molecular structure allows for interaction with various biological targets, making it a candidate for further research in therapeutic contexts.

Source and Classification

The compound is classified under heterocyclic compounds, specifically those containing nitrogen and sulfur atoms within their rings. Its systematic name reflects its structural components: a pyrrole ring (4-pyrrol) and a thieno[3,2-d]pyrimidine moiety. The structural complexity of 4-pyrrol-1-ylthieno[3,2-d]pyrimidine positions it within the realm of pharmaceutical chemistry, where it may exhibit properties useful for treating diseases such as cancer and infections.

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-pyrrol-1-ylthieno[3,2-d]pyrimidine can be approached through several methodologies. Common synthetic routes include:

  1. Cyclization Reactions: A prevalent method involves the cyclization of thiophene derivatives with appropriate amines or other reagents under controlled conditions. For instance, the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid has been noted to yield thieno[3,2-d]pyrimidin-4-ones, which can subsequently be modified to obtain the desired pyrrole-containing derivative.
  2. One-Pot Reactions: Recent advancements have introduced one-pot multicomponent reactions that streamline the synthesis process. These reactions typically involve combining multiple reactants in a single vessel to form the desired product with minimal purification steps.
  3. Catalytic Methods: Utilizing catalysts such as tetrabutylammonium bromide (TBAB) in solvent systems like ethanol can enhance reaction efficiency and yield while reducing reaction times.
Molecular Structure Analysis

Structure and Data

The molecular structure of 4-pyrrol-1-ylthieno[3,2-d]pyrimidine features a fused ring system that includes both the pyrrole and thieno[3,2-d]pyrimidine components.

  • Molecular Formula: C₁₁H₁₃N₃S
  • InChI Key: InChI=1S/C11H13N3S/c1-2-5-14(6-3-1)11-10-9(4-7-15-10)12-8-13-11/h4,7-8H,1-3,5-6H₂

This structure allows for potential interactions with various biological molecules due to the presence of nitrogen atoms capable of forming hydrogen bonds and participating in electron transfer processes.

Chemical Reactions Analysis

Reactions and Technical Details

4-Pyrrol-1-ylthieno[3,2-d]pyrimidine can undergo various chemical transformations:

  1. Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce functional groups or modify existing ones.
  2. Reduction: Reduction reactions are possible using sodium borohydride or lithium aluminum hydride, which can convert double bonds into single bonds or reduce functional groups.
  3. Substitution Reactions: Nucleophilic substitution can occur at both the pyrrole and thieno[3,2-d]pyrimidine rings, allowing for further functionalization of the molecule through alkylation or acylation reactions.
Mechanism of Action

The mechanism of action for 4-pyrrol-1-ylthieno[3,2-d]pyrimidine is primarily based on its ability to interact with specific biological targets such as enzymes or receptors.

For example:

  • The compound may inhibit certain kinases involved in cell signaling pathways, thereby affecting cellular proliferation and survival.
  • It could also interfere with DNA replication processes by binding to DNA or associated proteins.

These interactions can lead to significant biological effects, including potential anticancer activity.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 4-pyrrol-1-ylthieno[3,2-d]pyrimidine include:

Chemical properties include:

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and ethanol but may have limited solubility in water.

These properties are crucial for determining the compound's behavior in biological systems and its suitability for pharmaceutical applications.

Applications

Scientific Uses

4-Pyrrol-1-ylthieno[3,2-d]pyrimidine has several potential applications in scientific research:

  1. Medicinal Chemistry: The compound is investigated for its anticancer properties and as a potential therapeutic agent against various diseases.
  2. Biological Research: Studies focus on its interactions with biological targets to elucidate mechanisms underlying its activity.
  3. Material Science: Due to its unique structure, it may also find applications in developing new materials or catalysts in chemical reactions.
Introduction to 4-Pyrrol-1-ylthieno[3,2-d]pyrimidine in Targeted Drug Discovery

Role of Fused Heterocyclic Scaffolds in Kinase Inhibitor Design [1] [3] [9]

Fused heterocyclic systems provide three-dimensional complexity essential for achieving high-affinity interactions with conserved and variant regions of kinase ATP-binding pockets. The thieno[3,2-d]pyrimidine core exemplifies this principle through its capacity for:

  • Bioisosteric Mimicry: Serving as a purine analog, the thienopyrimidine scaffold replicates adenine's hydrogen-bonding topology while introducing enhanced electronic delocalization. This enables competitive displacement of ATP through interactions with hinge region valine residues (e.g., Val851 in PI3Kα, Val848 in PI3Kβ) [1] [9].
  • Spatial Occupation: The bicyclic system projects substituents into three critical binding regions—the affinity pocket (hydrophobic region I), ribose pocket (hydrophobic region II), and solvent-exposed front—allowing simultaneous engagement with catalytic and regulatory domains [3] [9].
  • Tunable Electronics: The sulfur atom within the thiophene ring induces a permanent dipole moment (≈1.8 Debye) that stabilizes cation-π interactions with catalytic lysine residues (e.g., Lys802 in PI3Kα), while nitrogen atoms facilitate water-mediated bridging to aspartate residues in the DFG motif [3] [9].

Table 1: Kinase Binding Site Interactions Enabled by Thienopyrimidine Core

Binding RegionKey InteractionsKinase Targets
Hinge RegionH-bond donation/acceptance with Valine backbonePI3Kα, PI3Kβ, PI3Kγ, PI3Kδ
Affinity PocketHydrophobic stacking with Tyr836; H-bond with Asp810PI3Kα, mTOR
Ribose PocketVan der Waals contacts with Met804, Ile831PI3K isoforms
Catalytic SiteDipole-cation interaction with Lys802PI3Kα, DNA-PK

These features collectively enable nanomolar-level inhibition potency against clinically validated oncology targets, particularly within the PI3K/mTOR pathway where ATP-competitive compounds require precise spatial occupation to overcome binding site homology [1] [3].

Structural Significance of Pyrrolo-Thienopyrimidine Hybrids in Oncology [1] [4] [7]

The strategic incorporation of a pyrrole moiety at the C4 position of thieno[3,2-d]pyrimidine generates hybrid architectures with optimized pharmacodynamic properties. This structural modification addresses three critical challenges in kinase inhibitor design:

  • Hydrogen Bonding Optimization: The pyrrole nitrogen serves as a hydrogen bond acceptor that complements the backbone NH of hinge region valine residues, while its electron-donating nature increases π-π stacking propensity with tyrosine residues in the affinity pocket (e.g., Tyr867 in PI3Kγ) [1] [7]. This dual interaction mode significantly enhances binding free energy (ΔG ≈ -9.2 kcal/mol) compared to non-aromatic C4 substituents.
  • Conformational Restriction: The planar configuration enforced by the pyrrole-thienopyrimidine fusion reduces entropic penalty upon binding by limiting rotational freedom. This effect is quantified by >20-fold potency improvements over flexible alkylamino analogs in PI3Kα enzymatic assays (IC₅₀ 8.2 nM vs. 190 nM) [1] [4].
  • Solubility-Potency Balance: Pyrrole's amphoteric character (pKa ≈ 3.5 for conjugate acid) improves aqueous solubility (≈45 μg/mL) while maintaining sufficient lipophilicity (clogP ≈ 2.8) for membrane penetration, addressing a critical limitation of earlier thienopyrimidine derivatives [4] [7].

The hybrid architecture also enables vector-specific modification for isoform selectivity. Substituents at the pyrrole N1 position extend toward solvent-exposed regions where sequence divergence enables discrimination between PI3K isoforms. For example, methanesulfonyl-piperazine extensions (as in GDC-0941) exploit differential hydrogen bonding networks in PI3Kδ versus PI3Kγ through interaction with Trp760 and Asp783 [1] [7]. This rational design approach has yielded compounds with >100-fold selectivity for oncologically relevant PI3K isoforms over unrelated kinases.

Table 2: Structural Advantages of Pyrrolo-Thienopyrimidine Hybrids Over Conventional Heterocycles

PropertyPyrrolo-Thienopyrimidine HybridsStandard ThienopyrimidinesPurine Analogs
H-Bond Capacity3-5 directed interactions2-3 interactions2-4 interactions
Aqueous Solubility35-50 μg/mL5-20 μg/mL15-30 μg/mL
π-Stacking Energy-7.9 kcal/mol-6.2 kcal/mol-7.1 kcal/mol
Molecular Footprint58-62 Ų48-52 Ų65-70 Ų
Rotatable Bonds2-43-64-7

Historical Evolution of Thienopyrimidine Derivatives in Medicinal Chemistry [1] [3] [5]

The development trajectory of thienopyrimidine-based kinase inhibitors reflects iterative structure-based optimization informed by crystallography and computational modeling:

  • First Generation (1990-2005): Early exploration focused on the unadorned thieno[3,2-d]pyrimidin-4-one scaffold as a purine mimetic. Seminal work demonstrated moderate PI3K inhibition (IC₅₀ ≈ 1-5 μM) but poor pharmaceutical properties. The discovery that 4-morpholino substitution enhanced hinge binding (e.g., PI-103, PI3Kα IC₅₀ = 8 nM) established the critical role of C4 pharmacophore modulation [3] [7].

  • Second Generation (2005-2015): Incorporation of aromatic C4 substituents addressed metabolic limitations of morpholino derivatives. Pyrrole emergence coincided with crystallographic verification that planar fused systems could access affinity pockets unreachable by non-fused analogs. This period yielded GDC-0941 (pictisertib), where 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine achieved oral bioavailability (F% = 42) while retaining PI3Kα IC₅₀ = 3 nM [1] [5]. Parallel work established that pyrrolo-thienopyrimidines offered 3-5 fold solubility improvements over morpholino analogs without potency sacrifice.

  • Contemporary Innovations (2015-Present): Structure-guided hybridization integrates pyrrole with complementary privileged structures. Recent examples feature:

  • Bicyclic Additions: Fusion of imidazo[1,2-b]pyridazine to thienopyrimidine cores enhances FLT3-ITD inhibition (Kd < 2 nM) [7]
  • Stereoselective Modifications: Introduction of chiral side chains at pyrrole N1 enables allosteric modulation of resistance-conferring mutations (e.g., overcoming Glu545Lys in PI3Kα) [5]
  • PROTAC Integration: Pyrrolo-thienopyrimidine warheads demonstrate utility in targeted protein degradation platforms via E3 ligase recruitment [7]

Properties

Product Name

4-Pyrrol-1-ylthieno[3,2-d]pyrimidine

IUPAC Name

4-pyrrol-1-ylthieno[3,2-d]pyrimidine

Molecular Formula

C10H7N3S

Molecular Weight

201.25 g/mol

InChI

InChI=1S/C10H7N3S/c1-2-5-13(4-1)10-9-8(3-6-14-9)11-7-12-10/h1-7H

InChI Key

DLNLHPAEWKPAQH-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=NC=NC3=C2SC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.